molecular formula C13H13N5O2 B14936191 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14936191
M. Wt: 271.27 g/mol
InChI Key: UWHSIFDNOHKJHD-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acylation: The methoxylated indole is acylated with chloroacetyl chloride to form the corresponding acetamide.

    Triazole Formation: The final step involves the formation of the triazole ring through the reaction of the acetamide with a triazole precursor, such as 4H-1,2,4-triazole-3-thiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(5-hydroxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide.

    Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)ethylamine
  • 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propionamide

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of the indole and triazole moieties, which confer distinct biological activities

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H13N5O2/c1-20-10-2-3-11-9(6-10)4-5-18(11)7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19)

InChI Key

UWHSIFDNOHKJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=NN3

Origin of Product

United States

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